![molecular formula C14H24ClN B3085642 丁基({[4-(丙烷-2-基)苯基]甲基})胺盐酸盐 CAS No. 1158232-13-3](/img/structure/B3085642.png)
丁基({[4-(丙烷-2-基)苯基]甲基})胺盐酸盐
描述
The compound is an amine derivative, which are organic compounds that contain a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines typically involves the reaction of ammonia or an amine with a reactive organic molecule. For example, isopropylamine can be obtained by the reaction of isopropyl alcohol with ammonia in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of amines is characterized by the presence of a nitrogen atom connected to hydrogen atoms and/or alkyl groups. The nitrogen atom in amines is sp3 hybridized, meaning it has a tetrahedral geometry .Chemical Reactions Analysis
Amines can undergo a variety of chemical reactions, including protonation, alkylation, acylation, and condensation with carbonyls .Physical And Chemical Properties Analysis
Amines are generally colorless, although they can darken upon standing due to impurities. They have a characteristic “fishy” odor. Amines are polar and can form hydrogen bonds, making them soluble in water .科学研究应用
取代苯基氮杂环丁烷作为潜在抗菌剂的合成和表征
Doraswamy 和 Ramana (2013) 的研究探索了具有潜在抗菌特性的取代苯基氮杂环丁烷的合成。本研究提供了对涉及带有取代苯基基团的化合物的化学合成过程的见解,类似于查询化合物中的丁基和丙烷-2-基苯基基团。使用各种分析方法对这些化合物进行表征,并筛选其抗菌活性,为理解结构修饰如何影响生物活性提供了基础 (Doraswamy & Ramana, 2013)。
金刚烷-2-胺和 (金刚烷-1-基)甲胺与 2-(4-烯丙基-2-甲氧基苯氧基)乙酸甲酯的反应
在 Novakov 等人 (2017) 的一项研究中,研究了金刚烷-2-胺和 (金刚烷-1-基)甲胺与 2-(4-烯丙基-2-甲氧基苯氧基)乙酸甲酯在丁醇中的反应。这项研究可以阐明胺与特定酯的反应性,从而为了解涉及复杂胺及其在创造具有独特性质的新化合物中的潜在应用提供了平行 (Novakov 等,2017)。
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets .
Mode of Action
It’s worth noting that the compound may undergo suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
Compounds with similar structures have been known to influence various biochemical pathways .
Result of Action
Similar compounds have been known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
安全和危害
生化分析
Biochemical Properties
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in amine synthesis and degradation, such as monoamine oxidase and amine oxidase . These interactions are primarily based on the compound’s ability to act as a substrate or inhibitor, influencing the catalytic activity of these enzymes. Additionally, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can form hydrogen bonds and hydrophobic interactions with proteins, affecting their conformation and function .
Cellular Effects
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate cell signaling pathways by interacting with receptors and enzymes involved in signal transduction . For instance, it can bind to G-protein coupled receptors, altering their activity and downstream signaling events. Furthermore, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . These interactions can result in alterations in cellular metabolism, including changes in the levels of key metabolites and the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction and the specific enzyme involved . Additionally, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can influence gene expression by binding to transcription factors and other regulatory proteins, altering their activity and the transcriptional output of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride in animal models vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity and improving metabolic function . At higher doses, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can exhibit toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .
Metabolic Pathways
Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can be metabolized by amine oxidases, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, Butyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride can influence metabolic flux by altering the activity of key metabolic enzymes and changing the levels of specific metabolites .
属性
IUPAC Name |
N-[(4-propan-2-ylphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N.ClH/c1-4-5-10-15-11-13-6-8-14(9-7-13)12(2)3;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQOWICFLKLMRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)C(C)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



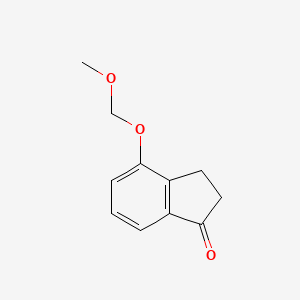
![Propanoic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-2-methyl-](/img/structure/B3085561.png)
![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)
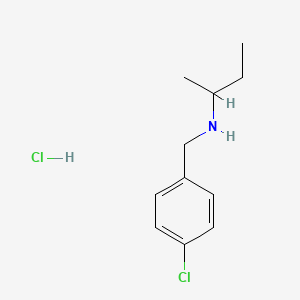
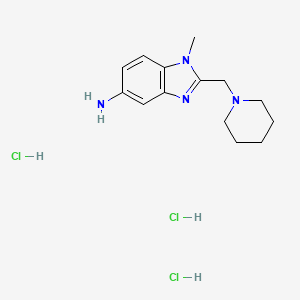
![(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride](/img/structure/B3085589.png)
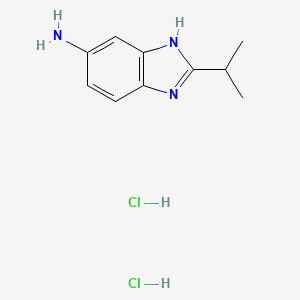
![N,N-Diethyl-4-[(propylamino)methyl]aniline hydrochloride](/img/structure/B3085605.png)
![2-Methyl-2-[(4-pyridinylmethyl)amino]-1-propanol hydrochloride](/img/structure/B3085611.png)

amine hydrochloride](/img/structure/B3085627.png)
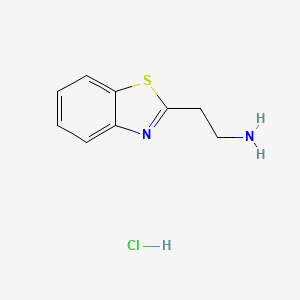

![[2-(4-Fluorophenoxy)phenyl]amine hydrochloride](/img/structure/B3085654.png)